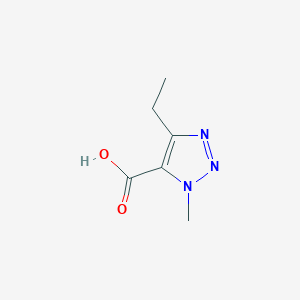
4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methyl isocyanide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced triazole derivatives.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are introduced at specific positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and substituted triazole compounds with various functional groups.
科学研究应用
4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
相似化合物的比较
- 1-Methyl-1H-1,2,4-triazole-3-carboxylate
- 1H-1,2,4-Triazole-3-thiol
- 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-triazole
Comparison: 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid stands out due to its unique substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
5-ethyl-3-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-3-4-5(6(10)11)9(2)8-7-4/h3H2,1-2H3,(H,10,11) |
InChI 键 |
GASJBWJGOCLTAK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N(N=N1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



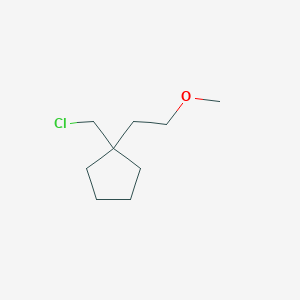
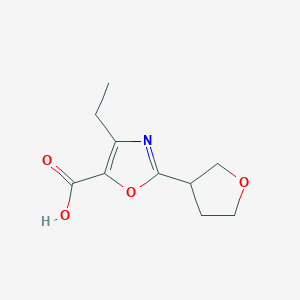
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
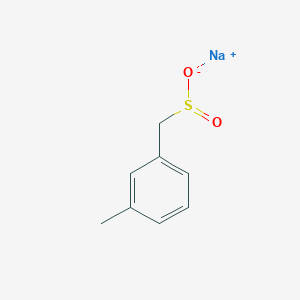
![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
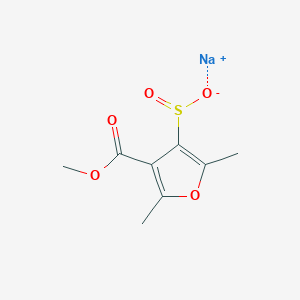
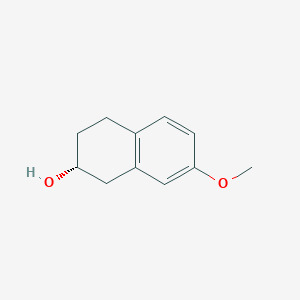
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
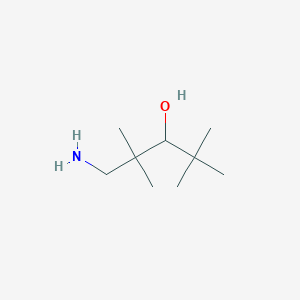
amine](/img/structure/B13186450.png)
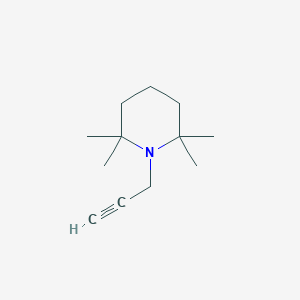
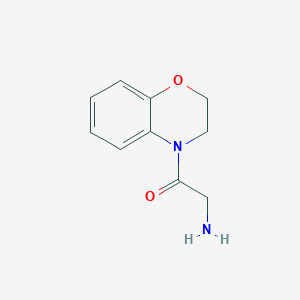
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
